4-chloro-1,7-naphthyridin-2-amine
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Overview
Description
4-chloro-1,7-naphthyridin-2-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a chlorine atom at the fourth position and an amine group at the second position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,7-naphthyridin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This reaction proceeds via cycloaddition and ring expansion with rearrangement.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions and multicomponent reactions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,7-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
4-chloro-1,7-naphthyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, anticancer, and antiviral activities.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and is used in the study of metal complexes.
Mechanism of Action
The mechanism of action of 4-chloro-1,7-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique biological activities. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-1,7-naphthyridin-2-amine include other naphthyridine derivatives such as:
- 1,5-naphthyridine
- 1,8-naphthyridine
- 3-chloro-1,8-naphthyridin-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2168130-42-3 |
---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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